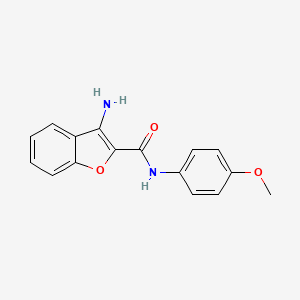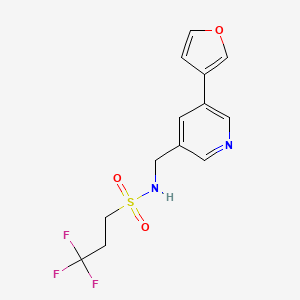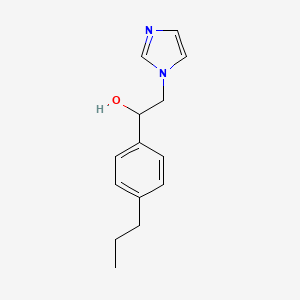
2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol, also known as PPE-4-Im, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the family of imidazole compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Carbon Steel Corrosion Inhibition
Imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (a closely related compound), have been studied for their application in the corrosion inhibition of carbon steel in acidic mediums. Research demonstrates that these molecules significantly enhance corrosion inhibition efficiency through interactions at the molecular level. The study provided insights into the effectiveness of these derivatives through both experimental and molecular modelling approaches, highlighting the potential of imidazole-based molecules in protective coatings for steel structures (Costa et al., 2021).
Metal-Organic Frameworks (MOFs) Construction
Imidazole derivatives play a crucial role in the construction of Metal–Organic Frameworks (MOFs), serving as flexible bis(imidazole) ligands. These compounds have been utilized in synthesizing novel complexes with varied structures. The study showcases the versatility of imidazole derivatives in forming complex MOF structures with potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2010).
Synthesis of Protic Hydroxylic Ionic Liquids
Research into imidazole derivatives includes the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, showcasing their potential in various industrial applications. These substances exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for applications in electrolytes and green solvents (Shevchenko et al., 2017).
N-Heterocyclic Carbenes in Catalysis
The role of imidazole-derived N-heterocyclic carbenes in catalysis, particularly in transesterification and acylation reactions, demonstrates their utility in organic synthesis. These compounds facilitate the efficient conversion of esters and alcohols at low catalyst loadings and room temperature, underscoring their significance in pharmaceutical and material science (Grasa et al., 2002).
Corrosion Inhibition Efficiency
Further research into imidazole derivatives highlights their efficiency as corrosion inhibitors, with specific focus on the impact of functional groups on their performance. Studies reveal that the presence of hydroxyl, amino, and methoxy groups significantly influences the corrosion inhibition capabilities of these compounds, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-1-(4-propylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-12-4-6-13(7-5-12)14(17)10-16-9-8-15-11-16/h4-9,11,14,17H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMMRMXIJVRSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)
![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)
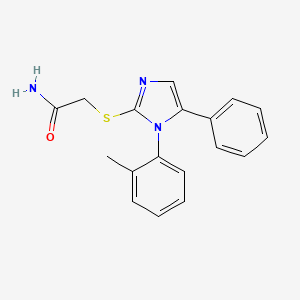
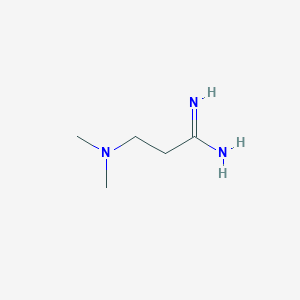

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2757940.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)
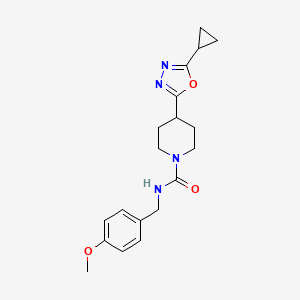

![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)
